LB30057

描述

属性

CAS 编号 |

184770-78-3 |

|---|---|

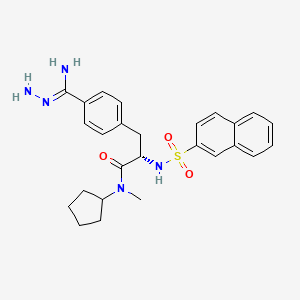

分子式 |

C26H31N5O3S |

分子量 |

493.6 g/mol |

IUPAC 名称 |

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide |

InChI |

InChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1 |

InChI 键 |

ZPDICRPCOSQEDS-DEOSSOPVSA-N |

手性 SMILES |

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

规范 SMILES |

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LB-30057; PD-172524 free base; PD 172524 free base; PD172524 free base; LB-30057 free base; CI-1028 free base; |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of LB30057: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide on the core mechanism of action of LB30057, a potent and selective oral thrombin inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, impact on the coagulation cascade, and the experimental validation of its therapeutic activity.

Executive Summary

This compound is a benzamidrazone-based, orally bioavailable small molecule that exhibits highly potent and selective inhibition of human thrombin. Its primary mechanism of action is the direct competitive inhibition of the thrombin active site, a critical serine protease in the coagulation cascade. By binding to thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This document will detail the molecular basis of this interaction, present key quantitative data on its inhibitory activity, outline the experimental protocols used for its characterization, and clarify its lack of interaction with other potential targets such as Polo-like kinase 1 (PLK1).

Core Mechanism of Action: Direct Thrombin Inhibition

The central mechanism of action of this compound is its function as a direct inhibitor of thrombin (Factor IIa). Thrombin is a pivotal enzyme in the final common pathway of the coagulation cascade, responsible for cleaving fibrinogen to form fibrin monomers, which then polymerize to form a stable blood clot.

This compound, being an amidrazonophenylalanine derivative, is designed to interact specifically with the active site of thrombin.[1] This interaction is characterized by high affinity and selectivity. The molecular structure of this compound allows it to fit into the active site cleft of thrombin, preventing the access of its natural substrate, fibrinogen.

Molecular Interaction with the Thrombin Active Site

While a specific X-ray crystal structure of the this compound-thrombin complex is not publicly available, the binding mode can be inferred from studies on related benzamidrazone-based thrombin inhibitors and the known structure of the thrombin active site. The interaction is thought to involve key subsites within the thrombin active site:

-

S1 Pocket: This primary specificity pocket is deep and negatively charged, accommodating the positively charged amidino group of the benzamidrazone moiety of this compound. This interaction is a key determinant of the inhibitor's potency.

-

P-pocket (Apolar pocket): This hydrophobic pocket is engaged by other parts of the inhibitor structure, contributing to the overall binding affinity.

-

D-pocket: The naphthyl group of this compound is crucial for binding to the D-pocket (distal pocket), a hydrophobic region on the surface of thrombin, which further enhances the inhibitor's potency and selectivity.[2]

The following diagram illustrates the hypothesized binding of this compound to the active site of thrombin.

Impact on the Coagulation Cascade

By directly inhibiting thrombin, this compound effectively interrupts the coagulation cascade at its final common step. This leads to a dose-dependent prolongation of clotting times and prevents the formation of a stable fibrin clot. The inhibitory effect of this compound on thrombin disrupts several key downstream events in hemostasis.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays.

| Parameter | Value | Species | Target | Reference |

| Ki | 0.38 nM | Human | Thrombin | [2] |

| Ki | 3290 nM | Bovine | Trypsin | |

| Oral Bioavailability | 58% | Dog | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Thrombin Inhibition Assay (Ki Determination)

This protocol outlines a general method for determining the inhibition constant (Ki) of a small molecule inhibitor against thrombin using a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

A stock solution of human α-thrombin is prepared in a suitable buffer (e.g., Tris-HCl with PEG).

-

A chromogenic substrate for thrombin (e.g., S-2238) is dissolved in sterile water.

-

A series of dilutions of this compound are prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, varying concentrations of this compound are pre-incubated with a fixed concentration of thrombin for a specified time at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance at 405 nm is measured over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities (Vo) are calculated from the linear portion of the absorbance versus time curves.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is used to assess the intrinsic and common pathways of the coagulation cascade.

Methodology:

-

Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.

-

Assay Procedure:

-

Aliquots of plasma are incubated with different concentrations of this compound.

-

An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (cephalin) are added to the plasma and incubated at 37°C.

-

Clotting is initiated by the addition of calcium chloride (CaCl2).

-

The time taken for a fibrin clot to form is measured using a coagulometer.

-

-

Interpretation: A prolongation of the aPTT in the presence of this compound indicates inhibition of the common pathway, specifically thrombin.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Methodology:

-

Sample Preparation: Platelet-poor plasma is prepared as described for the aPTT assay.

-

Assay Procedure:

-

Plasma samples are incubated with various concentrations of this compound.

-

Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to the plasma at 37°C.

-

The time to clot formation is measured.

-

-

Interpretation: An increase in the PT demonstrates inhibition of the common pathway of coagulation by this compound.

Selectivity Profile and Off-Target Assessment

An important aspect of the characterization of this compound is its selectivity for thrombin over other serine proteases. As indicated in the quantitative data table, this compound is significantly more potent against thrombin than trypsin, a closely related serine protease. This high selectivity is attributed to the specific interactions of the inhibitor with the unique structural features of the thrombin active site, particularly the D-pocket.

Investigation of Polo-like Kinase 1 (PLK1) Interaction

A thorough review of the scientific literature and available preclinical data reveals no evidence of a direct interaction between this compound and Polo-like kinase 1 (PLK1). The mechanism of action of this compound is consistently and exclusively described as the direct inhibition of thrombin. The cellular functions and signaling pathways associated with PLK1, which are primarily related to cell cycle regulation and mitosis, are distinct from the coagulation cascade targeted by this compound. Therefore, any off-target effects related to PLK1 inhibition are not anticipated with this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable direct thrombin inhibitor. Its mechanism of action is centered on the competitive inhibition of the thrombin active site, leading to the effective blockade of the final common pathway of the coagulation cascade. This is supported by robust in vitro data, including a low nanomolar Ki value and dose-dependent prolongation of clotting times in functional assays. The selectivity of this compound for thrombin over other serine proteases, coupled with the lack of evidence for off-target activities such as PLK1 inhibition, underscores its specific pharmacological profile. This detailed understanding of its core mechanism of action provides a strong foundation for its continued development as a therapeutic agent for thrombotic disorders.

References

An In-depth Technical Guide to the Immunological Response to Recombinant BCG (rBCG)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "LB30057 rBCG" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide provides a detailed overview of the immunological response to recombinant Bacillus Calmette-Guérin (rBCG) in general, drawing upon established principles and published data for various rBCG constructs.

Executive Summary

Bacille Calmette-Guérin (BCG), an attenuated strain of Mycobacterium bovis, has been the sole licensed vaccine against tuberculosis (TB) for a century.[1] While effective in protecting children against disseminated TB, its efficacy in preventing pulmonary TB in adults is variable.[2] This limitation has driven the development of recombinant BCG (rBCG) vaccines, which are genetically modified to enhance their immunogenicity and protective efficacy.[1] These modifications are designed to overcome the shortcomings of conventional BCG by boosting key aspects of the host immune response.[3] This guide details the core immunological mechanisms elicited by rBCG, presents quantitative data from preclinical studies, outlines common experimental protocols, and visualizes key pathways and workflows.

Strategies to enhance BCG's immunomodulatory potential include the overexpression of immunodominant mycobacterial antigens, the expression of antigens from other pathogens, the secretion of mammalian cytokines to direct the immune response, and the introduction of pore-forming proteins to improve antigen presentation.[2][3] Collectively, these approaches aim to induce a more robust and durable protective immunity than that achieved with the parent BCG strain.

Core Immunological Response to rBCG

The enhanced immunogenicity of rBCG is rooted in its ability to more potently stimulate both innate and adaptive immunity. This leads to a stronger, more durable, and functionally distinct immune response compared to conventional BCG.

Innate Immune Activation

The initial interaction of rBCG with the innate immune system is a critical determinant of the subsequent adaptive response.

-

Pattern Recognition and Signaling: Like its parent strain, rBCG is recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). This recognition triggers downstream signaling cascades, including the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines.[1] Some rBCG strains are specifically designed to amplify these signals. For instance, rBCG engineered to produce the bacterial signaling molecule cyclic di-AMP can enhance the activation of the STING-cGAS signaling axis, leading to increased production of type I interferons and IL-1β.[4]

-

Trained Immunity: BCG is known to induce "trained immunity," a de facto innate immune memory characterized by the epigenetic and metabolic reprogramming of innate immune cells like monocytes and macrophages.[3][4] This results in a heightened response to subsequent encounters with pathogens.[5] rBCG vaccines can further augment this phenomenon, leading to a more robust and sustained innate immune activation.

-

Enhanced Antigen Presentation: A key strategy in rBCG development is to improve the presentation of mycobacterial antigens to T cells. The rBCGΔureC:hly strain (VPM1002), for example, expresses listeriolysin O (LLO), a pore-forming protein from Listeria monocytogenes.[6] LLO perforates the phagosomal membrane, allowing mycobacterial antigens to leak into the cytosol of the APC.[6] This facilitates the processing and presentation of antigens via the MHC class I pathway, leading to a more potent activation of cytotoxic CD8+ T cells, a response that is typically weak with conventional BCG.[6]

Adaptive Immune Response

The primary goal of rBCG is to elicit a superior adaptive immune response, characterized by robust and polyfunctional T-cell populations and a skewed humoral response.

-

T-Helper Cell Differentiation (CD4+ T Cells): Conventional BCG induces a Th1-dominant response, characterized by the production of interferon-gamma (IFN-γ).[1] Many rBCG strains are engineered to amplify this Th1 response and also to induce a strong Th17 response.[7]

-

Th1 Response: rBCG vaccines often lead to significantly higher levels of IFN-γ, a cytokine critical for activating macrophages to kill intracellular mycobacteria.[2] rBCG strains expressing cytokines like IL-2, IL-12, or IL-15 have been shown to further enhance Th1 polarization.[1]

-

Th17 Response: The induction of IL-17-producing T cells (Th17) is another hallmark of some advanced rBCG candidates.[7] Th17 cells are important for recruiting neutrophils and other immune cells to the site of infection and play a role in the early control of M. tuberculosis. The rBCGΔureC:hly vaccine, for instance, stimulates a balanced combination of Type 1 (Th1) and Type 17 (Th17) cytokine responses, which is correlated with its superior protection.[7]

-

-

Cytotoxic T-Lymphocyte Response (CD8+ T Cells): A robust CD8+ T-cell response is considered crucial for killing infected cells and controlling TB infection. As mentioned, rBCG strains that facilitate antigen delivery to the cytosol, such as those expressing LLO, are potent inducers of antigen-specific CD8+ T cells.[6] This is a significant improvement over conventional BCG, which is a poor inducer of CD8+ T-cell immunity.[2]

-

Polyfunctional T Cells: Superior vaccine efficacy has been linked to the presence of polyfunctional T cells, which are T cells that can simultaneously produce multiple cytokines (e.g., IFN-γ, TNF-α, and IL-2). Several rBCG constructs have been shown to induce higher frequencies of these potent T cells compared to the parent strain.[2]

-

Humoral Immunity: While cell-mediated immunity is paramount for TB control, humoral immunity also plays a role. The ratio of IgG2a/IgG1 (in mice) antibodies is often used as a surrogate for the Th1/Th2 balance of the immune response. Many rBCG vaccines induce a higher IgG2a to IgG1 ratio, indicating a stronger Th1 skewing compared to conventional BCG.[1]

Quantitative Data on Immunological Responses

The following tables summarize representative quantitative data from preclinical studies, comparing the immunological responses induced by various rBCG strategies to that of conventional BCG.

Table 1: Comparison of T-Cell Responses

| rBCG Strategy | Key Modification | Animal Model | Outcome Measure | Result vs. Conventional BCG | Citation(s) |

| Antigen Overexpression | Overexpression of Ag85B | Mouse | IFN-γ producing cells | Increased proliferation and IFN-γ production | [2] |

| Cytokine Expression | Expression of murine IL-2 | Mouse | Spleen Th1 cells | Stronger and longer-lasting Th1 response | [1] |

| Cytolysin Expression | ΔureC, expression of hly (LLO) | Mouse | Lung CD4+ T cells | Increased IFN-γ, TNF-α, IL-2, and IL-17 production | [7] |

| Fusion Protein Expression | Ag85C-MPT51-HspX (CMX) | Mouse | Splenic CD4+ T cells | Higher levels of IFN-γ+ and IL-17+ T cells | N/A |

Table 2: Comparison of Cytokine Production and Protection

| rBCG Strategy | Key Modification | Animal Model | Cytokine Profile | Protective Outcome (vs. Mtb challenge) | Citation(s) |

| rBCGΔureC:hly | Deletion of urease C, insertion of listeriolysin | Mouse | Increased IFN-γ and IL-17 | Superior reduction in lung bacterial load | [7] |

| rBCG::IL-15 | Expression of IL-15 | Mouse | Increased IFN-γ, IL-2, TNF-α | Not assessed in cited study | [1] |

| rBCG expressing Ag85B-ESAT-6-TNF-α | Fusion protein and cytokine expression | Mouse | Augmented IFN-γ responses | Not assessed in cited study | [1] |

| rBCG30 | Secretion of 30-kDa Mtb protein | Guinea Pig | Enhanced DTH response | Superior reduction in bacterial load and pathology | [8] |

Experimental Protocols

The evaluation of rBCG vaccines involves a series of standardized in vitro and in vivo assays to characterize their immunogenicity and protective efficacy.

Construction of Recombinant BCG

-

Vector Construction: The gene of interest (e.g., for a cytokine or antigen) is cloned into an E. coli-mycobacterium shuttle vector under the control of a suitable mycobacterial promoter (e.g., hsp60 or Ag85B promoter). Secretion signals may be added to direct the protein product out of the bacterium.

-

Transformation: The recombinant plasmid is introduced into competent BCG cells via electroporation.

-

Selection and Verification: Transformed BCG are selected on media containing an appropriate antibiotic. Successful integration and expression of the target gene are verified by PCR, Western blot, and/or ELISA.

In Vitro Macrophage Infection Assay

-

Cell Culture: A macrophage cell line (e.g., J774) or bone marrow-derived macrophages are cultured in appropriate media.

-

Infection: Macrophages are infected with rBCG or conventional BCG at a defined multiplicity of infection (MOI).

-

Analysis:

-

Phagocytosis: The efficiency of uptake can be measured using fluorescently labeled mycobacteria and flow cytometry or microscopy.

-

Intracellular Survival: At various time points post-infection, macrophages are lysed, and intracellular bacteria are plated to determine colony-forming units (CFU).

-

Cytokine Production: Supernatants are collected to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA or multiplex assay.

-

Nitric Oxide (NO) Production: NO production, a key anti-mycobacterial mechanism, is measured in the supernatant using the Griess reagent.

-

Murine Immunization and Challenge Model

-

Immunization: Groups of mice (e.g., C57BL/6 or BALB/c) are immunized subcutaneously with a single dose of rBCG, conventional BCG, or a sham control.

-

Immune Response Monitoring: At various time points post-immunization (e.g., 4, 8, 12 weeks), splenocytes or peripheral blood mononuclear cells (PBMCs) are harvested.

-

Antigen-Specific Recall: Cells are re-stimulated in vitro with mycobacterial antigens (e.g., PPD, Ag85B).

-

Cytokine Analysis: Cytokine levels in the supernatant are measured by ELISA.

-

T-Cell Phenotyping: The frequency of antigen-specific, cytokine-producing T cells (e.g., CD4+IFN-γ+) is determined by intracellular cytokine staining (ICS) and flow cytometry.

-

-

Aerosol Challenge: At a set time point post-immunization (e.g., 12 weeks), mice are challenged with a low-dose aerosol infection of virulent M. tuberculosis (e.g., H37Rv strain).

-

Evaluation of Protection: 4-6 weeks post-challenge, mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on selective agar to enumerate bacterial CFU. A significant reduction in CFU in the organs of rBCG-vaccinated mice compared to BCG-vaccinated mice indicates superior protection. Lung pathology can also be assessed histologically.

Cutaneous Delayed-Type Hypersensitivity (DTH)

-

Antigen Injection: Several weeks post-immunization, mice or guinea pigs are injected intradermally in the ear pinna or flank with a purified mycobacterial antigen (e.g., PPD or a recombinant protein).[8]

-

Measurement: The thickness of the injection site is measured with calipers at 24, 48, and 72 hours. An increase in swelling compared to control animals indicates a cell-mediated immune response.[8]

Visualizations: Pathways and Workflows

Diagram 1: rBCG Signaling in an Antigen-Presenting Cell

Caption: rBCG activation of innate and adaptive immunity within an APC.

Diagram 2: Preclinical Evaluation Workflow for rBCG Vaccines

Caption: Standardized preclinical workflow for rBCG efficacy testing.

References

- 1. Recombinant BCG to Enhance Its Immunomodulatory Activities [mdpi.com]

- 2. Frontiers | Recombinant BCG: Innovations on an Old Vaccine. Scope of BCG Strains and Strategies to Improve Long-Lasting Memory [frontiersin.org]

- 3. RECOMBINANT BCGs FOR TUBERCULOSIS AND BLADDER CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant BCG With Bacterial Signaling Molecule Cyclic di-AMP as Endogenous Adjuvant Induces Elevated Immune Responses After Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for analyzing BCG-induced trained immunity in murine bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recombinant BCG ΔureC hly+ Induces Superior Protection Over Parental BCG by Stimulating a Balanced Combination of Type 1 and Type 17 Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recombinant bacillus Calmette–Guérin (BCG) vaccines expressing the Mycobacterium tuberculosis 30-kDa major secretory protein induce greater protective immunity against tuberculosis than conventional BCG vaccines in a highly susceptible animal model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Novel Tuberculosis Vaccine Candidate

Disclaimer: Initial searches for a tuberculosis vaccine candidate designated "LB30057" did not yield any publicly available information. It is possible that this is an internal, pre-clinical, or otherwise non-public designation. To fulfill the core requirements of providing a detailed technical guide, this document will focus on a well-documented, novel tuberculosis vaccine candidate, M72/AS01E , as a representative example of a next-generation TB vaccine in late-stage clinical development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The only currently licensed vaccine, Bacille Calmette-Guérin (BCG), offers variable protection against pulmonary TB in adults, highlighting the urgent need for a more effective vaccine. The M72/AS01E vaccine candidate represents a significant advancement in the field, having demonstrated the potential to protect against active pulmonary tuberculosis in adults with latent Mtb infection.[1][2]

This technical guide provides a comprehensive overview of the M72/AS01E vaccine candidate, including its composition, mechanism of action, clinical trial data, and detailed experimental protocols for key assays. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and infectious diseases.

Vaccine Composition

M72/AS01E is a subunit vaccine composed of a recombinant fusion protein antigen, M72, and the Adjuvant System AS01E.[1][3]

Table 1: Composition of the M72/AS01E Vaccine Candidate

| Component | Description | Quantity per 0.5 mL dose | Function |

| Antigen | |||

| M72 | A recombinant fusion protein derived from two M. tuberculosis antigens: Mtb32A and Mtb39A.[1][3][4] | 10 µg[5][6] | Elicits a specific immune response against M. tuberculosis. |

| Adjuvant | |||

| AS01E | A liposome-based adjuvant system.[4][7] | Enhances the immune response to the M72 antigen. | |

| - 3-O-desacyl-4'-monophosphoryl lipid A (MPL) | A detoxified lipopolysaccharide from Salmonella minnesota.[7][8] | 25 µg[5][7][9][10] | Immuno-stimulant, Toll-like receptor 4 (TLR4) agonist.[4] |

| - Quillaja saponaria Molina, fraction 21 (QS-21) | A purified saponin from the bark of the Quillaja saponaria tree.[3][7][8] | 25 µg[5][7][9][10] | Immuno-stimulant. |

| - Liposome | Composed of dioleoyl phosphatidylcholine (DOPC) and cholesterol.[8][11] | 0.5 mg DOPC, 0.125 mg cholesterol[8] | Vehicle for MPL and QS-21. |

| Excipients | |||

| Trehalose | 14.7 mg[8] | Stabilizer. | |

| Sodium chloride | 4.4 mg[8] | Tonicity agent. | |

| Potassium dihydrogen phosphate | 0.83 mg[8] | Buffering agent. | |

| Dipotassium phosphate | 0.26 mg[8] | Buffering agent. | |

| Polysorbate 80 | 0.18 mg[8] | Surfactant. | |

| Disodium phosphate anhydrous | 0.15 mg[8] | Buffering agent. | |

| Water for injection | q.s. to 0.5 mL | Solvent. |

Mechanism of Action

The precise mechanism of protection of M72/AS01E is not fully elucidated; however, it is known to induce a robust and sustained antigen-specific immune response.[12] The vaccine is designed to prevent the progression from latent Mtb infection to active pulmonary tuberculosis.[1]

The AS01E adjuvant plays a crucial role in enhancing the immunogenicity of the M72 antigen. MPL, a TLR4 agonist, and QS-21 work synergistically to stimulate the innate immune system, leading to the activation of antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines. This, in turn, drives the development of a strong and durable adaptive immune response characterized by the activation of M72-specific CD4+ T cells that produce interferon-gamma (IFN-γ), a key cytokine in the control of Mtb infection.[4][12] The vaccine also induces a significant antibody response.[12]

Clinical Trial Data

M72/AS01E has undergone several clinical trials to evaluate its safety, immunogenicity, and efficacy. The pivotal Phase 2b trial (NCT01755598) provided the first proof-of-concept for the vaccine's efficacy in preventing active pulmonary TB.[2][13] A large-scale Phase 3 trial (NCT06062238) is currently underway to confirm these findings.[1][14][15]

Efficacy Data

The Phase 2b trial was a randomized, double-blind, placebo-controlled study conducted in Kenya, South Africa, and Zambia in HIV-negative adults with latent Mtb infection.[13]

Table 2: Efficacy of M72/AS01E in Preventing Active Pulmonary Tuberculosis (Phase 2b Trial - NCT01755598)

| Endpoint | M72/AS01E Group (N=1623) | Placebo Group (N=1660) | Vaccine Efficacy (95% CI) | p-value | Reference |

| Primary Endpoint (Bacteriologically confirmed pulmonary TB) | |||||

| Number of cases | 10 | 22 | 54.0% (2.9 to 78.2) | 0.04 | [2][13] |

| Incidence per 100 person-years | 0.3 | 0.6 | [2] | ||

| Final Analysis (3-year follow-up) | |||||

| Number of cases | 13 | 26 | 49.7% (2.1 to 74.2) | - | [16] |

| Incidence per 100 person-years | 0.3 | 0.6 | [16] |

Safety and Reactogenicity Data

M72/AS01E was associated with a clinically acceptable safety profile. Local and systemic adverse events were more frequent in the vaccine group compared to the placebo group but were generally mild to moderate and transient.

Table 3: Summary of Adverse Events in the Phase 2b Trial (NCT01755598)

| Adverse Event Category | M72/AS01E Group (%) | Placebo Group (%) | Reference |

| Solicited Adverse Events (within 7 days) | 91.2 | 68.9 | [2] |

| - Injection-site reactions | More frequent | Less frequent | [2][13] |

| - Influenza-like symptoms | More frequent | Less frequent | [2][13] |

| Unsolicited Adverse Events (within 30 days) | 67.4 | 45.4 | [13] |

| Serious Adverse Events | Similar frequency | Similar frequency | [2][13] |

| Potential Immune-Mediated Diseases | Similar frequency | Similar frequency | [2][13] |

| Deaths | Similar frequency | Similar frequency | [2][13] |

Immunogenicity Data

Vaccination with M72/AS01E induced robust and sustained humoral and cellular immune responses.

Table 4: Immunogenicity of M72/AS01E in HIV-negative Adults (Phase 2b and other Phase II trials)

| Immune Response | Observation | Reference |

| Anti-M72 IgG Antibodies | - Increased after the first dose and sustained for up to 3 years.[6][16] - Seropositivity rates of ~97% at 3 years post-vaccination in HIV-negative adults.[6] | [6][16] |

| M72-specific CD4+ T-cells | - Increased after the first dose and sustained for up to 3 years.[6][16] - Predominantly polyfunctional, expressing IFN-γ, IL-2, and TNF-α.[4][6] | [4][6][16] |

| M72-specific CD8+ T-cells | No significant response observed.[6] | [6] |

Experimental Protocols

Detailed protocols for the key immunological assays used in the clinical evaluation of M72/AS01E are provided below. These are representative protocols based on standard methodologies cited in the publications.

Anti-M72 IgG ELISA

Objective: To quantify the concentration of M72-specific IgG antibodies in human serum.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant M72 protein at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

-

Washing: Plates are washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Plates are blocked with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat step 2.

-

Sample Incubation: Serum samples are serially diluted in dilution buffer (e.g., blocking buffer) and 100 µL of each dilution is added to the wells. A standard curve using a reference serum with a known concentration of anti-M72 IgG is also included. Plates are incubated for 1-2 hours at room temperature.

-

Washing: Repeat step 2.

-

Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-human IgG secondary antibody, diluted in dilution buffer, is added and incubated for 1 hour at room temperature.

-

Washing: Repeat step 2.

-

Substrate Addition: 100 µL/well of TMB substrate solution is added and the plate is incubated in the dark for 15-30 minutes at room temperature.

-

Reaction Stoppage: The reaction is stopped by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: The optical density is read at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated and used to calculate the concentration of anti-M72 IgG in the test samples.

Intracellular Cytokine Staining (ICS) for M72-specific T-cell Responses

Objective: To enumerate and characterize M72-specific CD4+ and CD8+ T-cells based on their cytokine production profile.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: PBMCs are stimulated in vitro with either M72 protein, a pool of overlapping peptides spanning the M72 protein, or control antigens (e.g., Staphylococcal enterotoxin B as a positive control, and a media-only negative control) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for 30 minutes at 4°C.

-

Washing: Cells are washed to remove unbound antibodies.

-

Data Acquisition: Cells are acquired on a multi-color flow cytometer.

-

Data Analysis: The frequency of cytokine-producing T-cells is determined by gating on the CD3+, CD4+, or CD8+ populations and analyzing the expression of the intracellular cytokines. The results are typically expressed as the percentage of the parent T-cell population.

References

- 1. vax-before-travel.com [vax-before-travel.com]

- 2. Phase 2b placebo-controlled trial of M72/AS01E candidate vaccine to prevent active tuberculosis in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M72/AS01E - Wikipedia [en.wikipedia.org]

- 4. Immunogenicity and Safety of the M72/AS01E Candidate Vaccine Against Tuberculosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 3 trial to assess efficacy and safety of M72/AS01E-4 Mycobacterium tuberculosis (Mtb) vaccine when administered to adolescents and adults - Ezintsha [ezintsha.org]

- 6. Long-term safety and immunogenicity of the M72/AS01E candidate tuberculosis vaccine in HIV-positive and -negative Indian adults: Results from a phase II randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. fda.gov [fda.gov]

- 9. msss.gouv.qc.ca [msss.gouv.qc.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. ADJUVANTS FOR HUMAN VACCINES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vaccines and immunization: Investigational vaccine candidate M72/AS01E [who.int]

- 13. Phase 2b Controlled Trial of M72/AS01E Vaccine to Prevent Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M72/AS01E - Working Group on New TB Vaccines [newtbvaccines.org]

- 15. Protocol Title: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, clinical trial to ass... [protocols.io]

- 16. ersnet.org [ersnet.org]

genetic composition of LB30057 recombinant BCG

An In-depth Technical Guide on the Genetic Composition and Development of Recombinant BCG

Executive Summary

This document provides a comprehensive technical overview of the strategies and methodologies employed in the development of recombinant Bacillus Calmette-Guérin (BCG) vaccines. While the specific designation "LB30057" corresponds to a small molecule thrombin inhibitor and not a recombinant BCG strain, this guide addresses the core interest in genetically engineered BCG by detailing the scientific principles, experimental protocols, and data evaluation metrics relevant to the field. It is intended for researchers, scientists, and professionals in drug development who are engaged in vaccine and immunotherapy research. The guide covers genetic modification strategies, including antigen overexpression and immunomodulator secretion, outlines the standard experimental workflow for creating and testing these vaccines, and provides templates for data presentation and conceptual diagrams to illustrate key pathways and processes.

Introduction to Recombinant BCG Technology

Bacillus Calmette-Guérin (BCG), an attenuated form of Mycobacterium bovis, has been a cornerstone of tuberculosis (TB) prevention for over a century and serves as a first-line immunotherapy for non-muscle invasive bladder cancer.[1][2] Despite its widespread use, the variable efficacy of BCG, particularly in protecting adults against pulmonary TB, has catalyzed extensive research into developing genetically modified, or recombinant, BCG (rBCG) strains.[2][3] The primary objectives of these efforts are to enhance protective immunity against Mycobacterium tuberculosis (Mtb), amplify anti-tumoral responses, and leverage BCG as a versatile vector for delivering antigens from other infectious agents.

Core Genetic Modification Strategies

The genetic composition of rBCG is altered through several well-established strategies designed to augment its immunogenicity and therapeutic efficacy.

Overexpression of Immunodominant Antigens

A principal strategy involves engineering BCG to overexpress key immunogenic proteins from Mtb that are either absent or expressed at insufficient levels in the parental strain. The Ag85 complex (comprising Ag85A, Ag85B, and Ag85C) and the early secretory antigenic target 6 kDa (ESAT-6) are prominent examples of such antigens that are potent targets for the host T-cell response.[3][4] Overexpression aims to increase the magnitude and quality of the antigen-specific T-cell response, which is critical for controlling Mtb infection.[5][6]

Secretion of Immunomodulatory Molecules

To more effectively shape and amplify the host immune response, BCG can be engineered to produce and secrete mammalian cytokines and other immunomodulators.[1] This approach turns the bacterium into a localized delivery vehicle for molecules that can drive a robust Th1-type immune response, characterized by the production of interferon-gamma (IFN-γ) and the activation of macrophages. Commonly expressed cytokines include Interleukin-2 (IL-2), IL-12, IL-15 for memory T-cell support, and GM-CSF to enhance antigen presentation.[2][7]

Expression of Pore-Forming Proteins

To improve the presentation of mycobacterial antigens via the MHC class I pathway and thereby stimulate a strong CD8+ T-cell response, rBCG strains can be designed to express cytolysins, such as listeriolysin O (LLO) or perfringolysin O. These proteins form pores in the phagosomal membrane, allowing bacterial antigens to access the cytoplasm of antigen-presenting cells. The VPM1002 vaccine, which expresses listeriolysin, is a notable example that has advanced to clinical trials.[2]

Targeted Gene Deletions

The targeted removal of specific genes from the BCG genome can also enhance vaccine performance. Deleting genes that may exert an immunosuppressive effect or that are involved in metabolic pathways that limit vaccine efficacy is a key strategy. For instance, the deletion of the ureC gene in the VPM1002 strain prevents the neutralization of phagosomal pH, which is believed to enhance antigen processing and presentation.[2]

Experimental Protocols and Methodologies

The development and validation of an rBCG candidate follow a rigorous, multi-stage experimental workflow.

Vector Construction and Transformation

The genetic modification of BCG is accomplished using specialized E. coli-mycobacteria shuttle vectors, which can replicate and be selected for in both organisms. These vectors are designed to either integrate the gene of interest into the BCG chromosome for stable, long-term expression (e.g., using vectors like pMV361) or to exist as self-replicating episomal plasmids.[4][8] The expression of the inserted gene is driven by a carefully selected mycobacterial promoter, such as the strong and constitutive hsp60 promoter, to ensure optimal protein production.[4] The finalized vector is assembled and verified in E. coli before being introduced into the target BCG strain via electroporation.

Verification of Recombinant Protein Expression

Following transformation, it is essential to confirm that the recombinant protein is being successfully produced and, if intended, secreted. This is typically achieved through:

-

Western Blotting: This technique uses specific antibodies to detect the presence and size of the target protein in bacterial cell lysates or culture supernatants.[7]

-

ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to quantify the concentration of a secreted protein in the culture medium.

Preclinical Evaluation of Immunogenicity and Efficacy

The performance of a new rBCG candidate is assessed in established animal models, most commonly mice and guinea pigs, with the latter being highly valued for its human-like TB pathology.[5][6] The typical evaluation involves:

-

Immunization: Animals are vaccinated with the rBCG candidate, the parental BCG strain, or a saline control.

-

Challenge: After an immune response has developed, animals are exposed to a virulent strain of M. tuberculosis.

-

Assessment: Efficacy is determined by measuring the reduction in bacterial burden (Colony-Forming Units, or CFU) in the lungs and spleen compared to control groups. Immunogenicity is assessed by analyzing antigen-specific T-cell responses, including the production of key cytokines like IFN-γ and the enumeration of polyfunctional T-cells using flow cytometry.[8] Survival and histopathological analysis of tissues provide additional measures of protection.[5][6]

Data Presentation

Quantitative data from rBCG studies are typically organized to facilitate clear comparison between vaccine candidates and controls.

Table 1: Example of Immunogenicity Data from a Murine Model

| Vaccine Group | Antigen-Specific IFN-γ Secretion (pg/mL) | % of IFN-γ+ CD4+ T-cells | % of Polyfunctional (IFN-γ+TNF-α+) CD8+ T-cells |

|---|---|---|---|

| Saline Control | 45 ± 12 | 0.08 ± 0.03 | 0.04 ± 0.01 |

| Parental BCG | 950 ± 150 | 1.5 ± 0.4 | 0.6 ± 0.2 |

| rBCG Candidate | 2800 ± 400 | 4.2 ± 0.6 | 2.1 ± 0.5 |

Values are presented as mean ± standard error of the mean.

Table 2: Example of Protective Efficacy Data from a Guinea Pig Model

| Vaccine Group | Lung Bacterial Burden (log10 CFU) | Spleen Bacterial Burden (log10 CFU) | Median Survival (Days Post-Challenge) |

|---|---|---|---|

| Saline Control | 7.5 ± 0.4 | 6.9 ± 0.3 | 95 |

| Parental BCG | 5.3 ± 0.5 | 5.0 ± 0.4 | 180 |

| rBCG Candidate | 4.1 ± 0.4 | 3.9 ± 0.3 | >250 |

Values are presented as mean ± standard error of the mean.

Visualizations of Key Concepts

Diagrams generated using DOT language help to illustrate complex workflows and biological pathways.

Caption: Workflow for the development and evaluation of a recombinant BCG vaccine.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recombinant BCG: Innovations on an Old Vaccine. Scope of BCG Strains and Strategies to Improve Long-Lasting Memory [frontiersin.org]

- 3. RECOMBINANT BCGs FOR TUBERCULOSIS AND BLADDER CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Recombinant bacillus Calmette–Guérin (BCG) vaccines expressing the Mycobacterium tuberculosis 30-kDa major secretory protein induce greater protective immunity against tuberculosis than conventional BCG vaccines in a highly susceptible animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant BCG as a vaccine vehicle to protect against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recombinant BCG vaccine expressing multistage antigens of Mycobacterium tuberculosis provides long-term immunity against tuberculosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ag85B-Mtb32-HBHA Fusion Protein in LB30057: An In-depth Technical Analysis

Despite extensive investigation into the Ag85B-Mtb32-HBHA fusion protein and the designation LB30057, publicly available scientific literature, clinical trial databases, and corporate disclosures do not currently establish a direct link between this specific tripartite fusion protein and a product or candidate named this compound.

While the individual components of the fusion protein—Antigen 85B (Ag85B), Mtb32, and Heparin-Binding Hemagglutinin Adhesin (HBHA)—are well-documented as key immunogenic antigens of Mycobacterium tuberculosis and are central to the development of next-generation tuberculosis (TB) vaccines, their specific combination as Ag85B-Mtb32-HBHA within a product designated this compound is not described in accessible materials.

This technical guide will, therefore, provide a comprehensive overview of the known roles and immunological characteristics of each component antigen and explore the scientific rationale and potential mechanisms of action for a hypothetical vaccine candidate based on such a fusion protein. This analysis is constructed from existing research on these antigens in various vaccine formulations.

Core Components of the Fusion Protein

The Ag85B-Mtb32-HBHA fusion protein strategically combines three potent antigens to elicit a broad and robust immune response against Mycobacterium tuberculosis.

-

Antigen 85B (Ag85B): A mycolyl-transferase essential for the integrity of the mycobacterial cell wall. It is a major secreted protein and a potent inducer of Th1-type immune responses, characterized by the production of interferon-gamma (IFN-γ), a critical cytokine in the control of intracellular pathogens.

-

Mtb32: A serine protease that is highly immunogenic in TB-infected individuals. It has been shown to elicit strong T-cell responses, contributing to cellular immunity against the bacterium.

-

Heparin-Binding Hemagglutinin Adhesin (HBHA): A surface-exposed protein that plays a role in the dissemination of M. tuberculosis. HBHA is a key target for both humoral and cell-mediated immunity and is particularly noted for its ability to induce protective immune responses.

The fusion of these three antigens into a single polypeptide aims to create a multi-target vaccine that can stimulate diverse arms of the immune system, leading to a more effective and durable protective response than single-antigen vaccines.

Rationale for a Fusion Protein Strategy

The construction of a fusion protein offers several advantages in vaccine design:

-

Enhanced Immunogenicity: The physical linkage of multiple antigens can enhance their uptake and processing by antigen-presenting cells (APCs), leading to a more potent and coordinated immune response.

-

Broadened Immune Response: By presenting epitopes from different proteins, a fusion protein can stimulate a wider range of T-cell and B-cell clones, potentially leading to protection against a broader range of M. tuberculosis strains and a more robust memory response.

-

Simplified Manufacturing: Producing a single fusion protein is often more straightforward and cost-effective than producing, purifying, and formulating multiple individual antigens.

Anticipated Immunological Mechanism of Action

A vaccine based on the Ag85B-Mtb32-HBHA fusion protein would be expected to induce a protective immune response through the following signaling pathway:

Modulating Innate Immune Responses: A Technical Overview of the Thrombin Inhibitor LB30057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of LB30057 in modulating innate immune responses, primarily through its potent inhibition of thrombin. While direct immune responses to this compound have not been extensively documented, its utility as a tool to investigate and control thrombin-mediated inflammation is significant. This document summarizes the known mechanisms of action, provides detailed experimental protocols for studying its effects, and visualizes the key signaling pathways involved.

Introduction to this compound and its Role in Immunity

This compound is a potent, selective, and orally bioavailable thrombin inhibitor. Thrombin, a serine protease central to the coagulation cascade, also plays a critical role in inflammation and innate immunity. It exerts its pro-inflammatory effects by activating Protease-Activated Receptors (PARs) on the surface of various immune cells, including neutrophils and macrophages. This activation triggers intracellular signaling cascades that lead to the production of inflammatory mediators. This compound, by inhibiting thrombin, effectively blocks these downstream inflammatory responses.

Quantitative Data on the Effects of this compound

The available literature provides qualitative evidence for the inhibitory effects of this compound on innate immune cell responses. A key study demonstrated that this compound inhibits thrombin-induced expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage-like cells[1]. While specific dose-response data is limited in the reviewed literature, the following table summarizes the observed effects.

| Cell Type | Stimulus | Measured Parameter | Effect of this compound | Reference |

| RAW 264.7 Macrophages | Thrombin | iNOS protein expression | Inhibition | [1] |

Note: The lack of extensive quantitative data highlights an area for future research into the precise dose-dependent effects of this compound on various immune cell functions.

Signaling Pathways Modulated by this compound

Thrombin-induced activation of immune cells via PARs initiates a complex network of intracellular signaling pathways, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This compound, by preventing thrombin's interaction with PARs, effectively curtails this entire cascade. The diagram below illustrates the thrombin-induced signaling pathway leading to iNOS expression that is inhibited by this compound.

Experimental Protocols

The following are representative protocols for investigating the inhibitory effects of this compound on thrombin-induced innate immune cell activation. These protocols are based on established methodologies and can be adapted for specific research needs.

This protocol details the methodology to assess the effect of this compound on thrombin-induced iNOS expression in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Thrombin (human or bovine)

-

This compound

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-iNOS, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Thrombin Stimulation: Add thrombin to the wells at a final concentration known to induce iNOS expression (e.g., 10 U/mL). Do not add thrombin to the negative control wells. Incubate for 24 hours.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

This protocol describes a method to measure the inhibitory effect of this compound on the thrombin-induced respiratory burst in primary human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

HBSS (Hank's Balanced Salt Solution) with and without Ca2+/Mg2+

-

Luminol

-

Thrombin

-

This compound

-

White, flat-bottom 96-well plates

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS without Ca2+/Mg2+.

-

Cell Preparation: Count the neutrophils and adjust the concentration to 2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+.

-

Assay Setup:

-

In a white 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of varying concentrations of this compound in HBSS to the appropriate wells. Include a vehicle control.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of luminol solution to each well.

-

-

Measurement:

-

Place the plate in a luminometer pre-warmed to 37°C.

-

Initiate the reaction by adding 50 µL of thrombin solution (e.g., 10 U/mL final concentration) to each well.

-

Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes.

-

-

Data Analysis: Determine the peak chemiluminescence and the area under the curve for each condition. Calculate the percentage inhibition of the thrombin-induced respiratory burst by this compound at each concentration.

Adaptive Immune Response to this compound

There is currently no information available in the scientific literature regarding a direct adaptive immune response to this compound. As a small molecule inhibitor, this compound is generally not expected to be immunogenic on its own. Small molecules typically do not possess the necessary size and complexity to be recognized by the adaptive immune system and elicit an antibody or T-cell response. However, in rare cases, small molecules can act as haptens, where they bind to endogenous proteins and form a complex that can be recognized by the immune system. Further studies would be required to investigate this possibility for this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of thrombin in the innate immune response. Its ability to inhibit thrombin-induced activation of macrophages and neutrophils underscores the potential for thrombin inhibitors in the management of inflammatory conditions where thrombin plays a significant pathological role. While the direct immunogenicity of this compound appears to be negligible based on current knowledge, further research into its dose-dependent effects on a wider range of immune cells and its potential to act as a hapten would provide a more complete understanding of its immunological profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating thrombin-mediated inflammation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunogenicity of Recombinant BCG Vaccines

This guide provides a detailed examination of the immunogenicity of recombinant Bacillus Calmette-Guérin (rBCG) vaccines. It synthesizes findings from preclinical and clinical studies to offer a comprehensive resource on the strategies employed to enhance BCG's protective efficacy, the resulting immune profiles, and the methodologies used for their evaluation.

Introduction: The Rationale for Recombinant BCG

The Mycobacterium bovis Bacillus Calmette-Guérin (BCG) vaccine is the most widely administered vaccine in human history and the only licensed vaccine against tuberculosis (TB).[1] While effective in protecting children against severe forms of TB like meningitis, its efficacy against adult pulmonary TB is highly variable, ranging from 0% to 80%.[2][3] This variability has driven the development of new vaccine strategies, with a major focus on improving the existing BCG platform.[1]

Recombinant BCG (rBCG) vaccines are designed to overcome the limitations of the parental BCG (pBCG) strain by genetically modifying it to enhance its immunogenicity.[4][5] These modifications aim to stimulate more potent and durable immune responses, particularly robust T-cell mediated immunity, which is crucial for controlling Mycobacterium tuberculosis (Mtb) infection.[6][7] Key strategies include overexpressing potent Mtb immunodominant antigens, reintroducing antigens lost during the original attenuation of BCG, and engineering the vaccine to modulate the host immune response.[8][9]

Core Strategies for Enhancing rBCG Immunogenicity

The development of rBCG vaccines centers on several core strategies designed to elicit a superior immune response compared to the parental strain.

-

Overexpression of Immunodominant Antigens: A primary strategy involves engineering BCG to overexpress key protective antigens from Mtb, such as the components of the Antigen 85 complex (Ag85A, Ag85B) or the 6-kDa early secreted antigenic target (ESAT-6).[4][5][10] The goal is to increase the presentation of these critical antigens to the host immune system, thereby boosting the magnitude of the antigen-specific T-cell response.

-

Modulation of Antigen Processing and Presentation: Standard BCG resides within the phagosome of antigen-presenting cells (APCs), which favors the MHC class II presentation pathway and the priming of CD4+ T-cells.[2] To enhance CD8+ T-cell responses, which are vital for killing infected cells, rBCG strains have been developed to promote the translocation of antigens into the cytosol for MHC class I presentation. A leading example is the rBCG ΔureC::hly strain (VPM1002), which secretes the pore-forming toxin listeriolysin O (LLO) from Listeria monocytogenes.[2][3][11] LLO perforates the phagosomal membrane, allowing mycobacterial antigens to access the cytoplasm, inducing apoptosis and promoting cross-priming of CD8+ T-cells.[2][11]

-

Co-expression of Host Cytokines: To further shape and amplify the immune response, rBCG has been engineered to secrete mammalian cytokines. By delivering cytokines directly to the site of infection, these constructs can drive the differentiation of T-cells towards a desired protective phenotype, such as a robust Th1 response.[12][13] Cytokines like IL-2, IL-7, IL-12, IL-15, and IL-18 have been incorporated into rBCG strains to enhance T-cell proliferation, memory formation, and effector function.[1][12][13][14]

-

Use as a Vector for Other Pathogens: The safety and immunomodulatory properties of BCG make it an attractive vehicle for delivering antigens from other pathogens.[15] Recombinant BCG has been successfully used to express antigens from viruses, bacteria, and parasites, inducing both cellular and humoral responses against diseases like respiratory syncytial virus (RSV), whooping cough, and measles.[16][17]

Quantitative Analysis of rBCG Immunogenicity

The immunogenicity of rBCG candidates is typically assessed by measuring cellular and humoral immune responses, as well as by their protective efficacy in animal challenge models. The following tables summarize key quantitative data from various studies.

Table 1: Cellular Immune Responses Induced by rBCG Vaccines

| rBCG Construct | Model | Key Cytokine Responses (vs. Parental BCG) | T-Cell Phenotype Changes | Reference |

| rBCG::Ag85A/Ag85B | BALB/c & C57BL/6 Mice | Increased antigen-specific IFN-γ responses.[4][5] | Not specified | [4][5] |

| rBCG30 (Ag85B) | Human Volunteers | Significantly increased Ag85b-specific IFN-γ secretion and ELISPOT responses.[18] | Enhanced Ag85b-specific CD4+ and CD8+ T-cells with concurrent expansion and effector function.[18] | [18] |

| rBCG-ESAT-6 | BALB/c Mice | IFN-γ levels of 1993 ± 106 pg/ml (vs. 1463 ± 105 pg/ml for BCG).[10] | Increased percentages of CD8+ T-cells.[19] | [10][19] |

| rBCG ΔureC::hly (VPM1002) | C57BL/6 Mice | Induces a profound Type 17 (IL-17, IL-22) response in addition to a strong Type 1 (IFN-γ, TNF-α) response.[3] | Earlier recruitment of antigen-specific T-cells to the lung upon Mtb infection.[3] | [3] |

| rBCG-LTAK63 | Human Macrophages | Higher levels of IL-12(p70), TNF-β, and IL-15 in M1 macrophages.[20] | Upregulation of interferon-inducible genes (IFIT3, OAS3).[20] | [20] |

| rBCG-IL-2-ESAT-6 | BALB/c Mice | Higher IFN-γ production upon stimulation with ESAT-6 protein.[21][22] | Enhanced cytotoxic T-lymphocyte (CTL) responses against ESAT-6 expressing target cells.[21][22] | [21][22] |

| rBCG-EPCP009 | C57BL/6 Mice | Significantly higher levels of IFN-γ, IL-2, TNF-α, IL-17, GM-CSF, and IL-12.[23] | Not specified | [23] |

Table 2: Humoral Immune Responses Induced by rBCG Vaccines

| rBCG Construct | Model | Key Antibody Responses (vs. Parental BCG) | Reference |

| rBCG::Ag85A/Ag85B | BALB/c & C57BL/6 Mice | Higher IgG antibody titers against Ag85A and Ag85B.[5] | [5] |

| rBCG-ESAT-6 | BALB/c Mice | IgG antibody titers up to 1:8000 (vs. 1:1400 for BCG).[10] | [10] |

| rBCG::Ag85A | Mice | Higher levels of Ag85A-specific IgG and a higher IgG2b to IgG1 ratio.[24] | [24] |

| rBCG-β-gal | BALB/c Mice | Significant increase in antigen-specific IgG2a levels.[25] | [25] |

| rBCG-AEI (Ag85B-ESAT-6-IFN-γ) | C57BL/6 mice | Higher specific antibody titers against Ag85B.[26] | [26] |

Table 3: Protective Efficacy of rBCG Vaccines in Animal Models

| rBCG Construct | Animal Model | Challenge Strain | Outcome (vs. Parental BCG) | Reference |

| rBCG::AB (Ag85A+Ag85B) | C57BL/6 Mice | M. tuberculosis H37Rv | Stronger and longer-lasting protection in the lung.[4][5] | [4][5] |

| rBCG ΔureC::hly (VPM1002) | C57BL/6 Mice | M. tuberculosis H37Rv (aerosol) | Significantly better protection; ~10-fold reduced bacterial burden 90 days post-infection.[2][3] | [2][3] |

| rBCG-AEI (Ag85B-ESAT-6-IFN-γ) | C57BL/6 mice | M. tuberculosis H37Rv | Significantly reduced bacterial load in the lungs at 6 and 9 weeks post-challenge.[26] | [26] |

| rBCG expressing Ag85B (rBCG30) | Guinea Pigs | M. tuberculosis Erdman | Significantly greater protection than parental BCG.[18] | [18] |

Key Experimental Protocols

The evaluation of rBCG immunogenicity relies on a set of standardized immunological assays.

In Vitro T-Cell Assays

-

Antigen-Specific Cytokine Production:

-

Cell Isolation: Spleens or peripheral blood mononuclear cells (PBMCs) are harvested from immunized animals or human subjects. Single-cell suspensions (splenocytes) are prepared by mechanical disruption and filtration.

-

Cell Culture and Stimulation: Cells are cultured at a defined density (e.g., 2 x 10^6 cells/well). They are stimulated with specific antigens such as Mtb Purified Protein Derivative (PPD), whole BCG, or recombinant antigens (e.g., Ag85B, ESAT-6) for a set period (e.g., 20-72 hours).[27] An unstimulated control (medium only) and a positive control (e.g., mitogen like Concanavalin A) are included.

-

Cytokine Quantification: Culture supernatants are collected and centrifuged. Cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-17) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[27][28]

-

-

Enzyme-Linked Immunospot (ELISPOT) Assay:

-

Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Incubation: Isolated splenocytes or PBMCs are added to the wells along with the specific antigen and incubated (e.g., for 20-24 hours).

-

Detection: After incubation, cells are washed away. A biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which forms a colored spot at the site of cytokine secretion.

-

Analysis: The number of spots, each representing a single cytokine-secreting cell, is counted using an automated ELISPOT reader. This provides the frequency of antigen-specific T-cells.[18]

-

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry:

-

Cell Stimulation: Whole blood or isolated cells are stimulated with antigen for several hours (e.g., 6-12 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.[29]

-

Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: Cells are fixed to preserve them and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[29]

-

Data Acquisition and Analysis: Cells are analyzed on a flow cytometer. Gating strategies are used to identify specific cell populations (e.g., CD4+ T-cells) and quantify the percentage of cells producing one or more cytokines, allowing for the characterization of polyfunctional T-cells.[29]

-

Humoral Response Assays

-

Antigen-Specific Antibody ELISA:

-

Plate Coating: 96-well plates are coated with a specific recombinant antigen (e.g., Ag85B).

-

Serum Incubation: Serial dilutions of serum collected from immunized subjects are added to the wells and incubated.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added. A colorimetric substrate is then added.

-

Analysis: The optical density is measured using a plate reader. The antibody titer is defined as the highest serum dilution that gives a signal significantly above the background.[5][10]

-

In Vivo Protection Studies

-

Animal Immunization and Challenge:

-

Vaccination: Groups of animals (commonly C57BL/6 or BALB/c mice, or guinea pigs) are immunized with the rBCG candidate, parental BCG, or a placebo (e.g., PBS), typically via a subcutaneous or intradermal route.[3][4]

-

Resting Period: Animals are rested for a period (e.g., 6-12 weeks) to allow for the development of an adaptive immune response.

-

Aerosol Challenge: Animals are challenged with a low-dose aerosol infection of virulent M. tuberculosis (e.g., H37Rv or Erdman strain).[2][3]

-

Determination of Bacterial Load: At specific time points post-challenge (e.g., 4, 6, 9 weeks), animals are euthanized. Lungs and spleens are aseptically removed and homogenized.[5][26] Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).

-

Analysis: After incubation, the number of colony-forming units (CFU) is counted. Protective efficacy is determined by comparing the log10 CFU in the organs of rBCG-vaccinated animals to the control groups.[4][5]

-

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex processes involved in rBCG immunogenicity.

Caption: General workflow for preclinical evaluation of rBCG vaccines.

Caption: Immunological pathway of rBCG ΔureC::hly (VPM1002).

Caption: T-cell differentiation induced by advanced rBCG vaccines.

Conclusion

Recombinant BCG vaccines represent a highly promising strategy for improving upon the world's most widely used vaccine. By overexpressing key antigens and strategically manipulating host immune pathways, rBCG constructs have consistently demonstrated superior immunogenicity and protection compared to parental BCG in a multitude of preclinical models. The development of strains like rBCG ΔureC::hly (VPM1002), which enhances both CD4+ and CD8+ T-cell responses through phagosomal escape and induces a balanced Th1/Th17 profile, highlights the progress in the field.[3][27]

Quantitative analysis reveals that successful rBCG candidates often elicit higher titers of specific antibodies (particularly Th1-associated isotypes like IgG2a/c) and, more critically, generate a greater frequency of antigen-specific T-cells that produce key effector cytokines like IFN-γ, TNF-α, and IL-17.[3][10][23][24] The ability to induce polyfunctional T-cells and establish long-lasting memory are considered key indicators of a potentially more effective vaccine. As candidates like VPM1002 advance through late-stage clinical trials, the data generated will be invaluable for finally defining the immunological correlates of protection against tuberculosis in humans and realizing the goal of a new, more effective TB vaccine.[14][27]

References

- 1. Recombinant BCG as a vaccine vehicle to protect against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased vaccine efficacy against tuberculosis of recombinant Mycobacterium bovis bacille Calmette-Guérin mutants that secrete listeriolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant BCG ΔureC hly+ Induces Superior Protection Over Parental BCG by Stimulating a Balanced Combination of Type 1 and Type 17 Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunogenicity and protective efficacy of a novel recombinant BCG strain overexpressing antigens Ag85A and Ag85B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunogenicity and Protective Efficacy of a Novel Recombinant BCG Strain Overexpressing Antigens Ag85A and Ag85B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Immune Responses to Bacillus Calmette–Guérin Vaccination: Why Do They Fail to Protect against Mycobacterium tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Recombinant BCG: Innovations on an Old Vaccine. Scope of BCG Strains and Strategies to Improve Long-Lasting Memory [frontiersin.org]

- 10. Expression and immunogenicity of recombinant Mycobacterium bovis Bacillus Calmette-Guérin strains secreting the antigen ESAT-6 from Mycobacterium tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The recombinant tuberculosis vaccine rBCG ΔureC::hly(+) induces apoptotic vesicles for improved priming of CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The tuberculosis vaccine candidate Bacillus Calmette-Guérin ΔureC::hly coexpressing human interleukin-7 or -18 enhances antigen-specific T cell responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recombinant BCG to Enhance Its Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A century of BCG vaccination: Immune mechanisms, animal models, non-traditional routes and implications for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective immunity elicited by rBCG vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety and immunogenicity evaluation of recombinant BCG vaccine against respiratory syncytial virus in a randomized, double-blind, placebo-controlled phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BCG-Induced Cross-Protection and Development of Trained Immunity: Implication for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A New Recombinant BCG Vaccine Safely Induces Significantly Enhanced TB-specific Immunity in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virulence, Immunogenicity, and Protective Efficacy of Two Recombinant Mycobacterium bovis Bacillus Calmette-Guérin Strains Expressing the Antigen ESAT-6 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. A recombinant BCG vaccine generates a Th1-like response and inhibits IgE synthesis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. Complex cytokine profiles induced by BCG vaccination in UK infants - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bacille Calmette Guerin vaccination of human newborns induces T cells with complex cytokine and phenotypic profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Differences Between BCG and Recombinant BCG Strains

For Researchers, Scientists, and Drug Development Professionals

The Bacillus Calmette-Guérin (BCG) vaccine, derived from an attenuated strain of Mycobacterium bovis, has been a cornerstone of tuberculosis prevention for over a century and has found a second life as a potent immunotherapy for non-muscle invasive bladder cancer. However, its variable efficacy and potential for adverse effects have driven the development of recombinant BCG (rBCG) strains. These genetically engineered variants aim to enhance the immunogenicity and safety of the parental BCG, offering promising new avenues for vaccine development and cancer therapy. This technical guide provides an in-depth comparison of conventional BCG and various rBCG strains, focusing on their core differences, the experimental methodologies used for their evaluation, and the underlying immunological mechanisms.

Core Distinctions: Genetic Modifications and Enhanced Immunogenicity

The fundamental difference between BCG and rBCG lies in the introduction of specific genetic modifications into the BCG genome. These alterations are designed to augment the host's immune response, improve safety, and increase therapeutic efficacy.[1][2][3] The strategies for creating rBCG strains are diverse and can be broadly categorized as follows:

-

Overexpression of Immunodominant Antigens: Standard BCG expresses many mycobacterial antigens, but some key immunodominant antigens of Mycobacterium tuberculosis (M.tb.) are expressed at low levels or are absent. Recombinant technology allows for the overexpression of these antigens, such as Antigen 85B (Ag85B) and the 30-kDa major secretory protein, to elicit a more robust and targeted immune response.[4][5][6]

-

Expression of Foreign Antigens: BCG can be engineered to express antigens from other pathogens, turning it into a versatile vaccine vector. This approach is being explored for vaccines against viruses like RSV and parasites.[7][8]

-

Secretion of Cytokines and Immunomodulators: To steer the immune response towards a more effective phenotype (typically a Th1-biased response), rBCG strains have been developed to secrete mammalian cytokines like Interleukin-2 (IL-2), IL-12, IL-15, and Interferon-gamma (IFN-γ).[2][9][10][11]

-

Expression of Bacterial Effector Molecules: Certain bacterial molecules can act as potent adjuvants. For instance, rBCG strains have been engineered to express detoxified subunits of pertussis toxin or to release STING agonists like c-di-AMP to enhance the innate immune response.[1][12]

-

Gene Deletion to Improve Safety and Efficacy: Some genes in the BCG genome may have immunosuppressive properties or contribute to its residual virulence. Deleting these genes, such as ureC (which helps neutralize phagosome pH), can enhance antigen presentation and improve the vaccine's safety profile.[2][3]

These modifications are intended to overcome the limitations of conventional BCG, which, despite its long history of use, exhibits variable efficacy against adult pulmonary tuberculosis and fails to elicit a response in a significant portion of bladder cancer patients.[4][10][13]

Quantitative Comparison of Efficacy and Immunogenicity

The improvements offered by rBCG strains are quantified through a variety of preclinical and clinical studies. The following tables summarize key quantitative data from comparative studies.

Table 1: Preclinical Efficacy of BCG vs. rBCG in Tuberculosis Animal Models

| Strain | Animal Model | Challenge Strain | Reduction in Bacterial Load (log10 CFU) vs. Unvaccinated Control | Reference |

| BCG (Parental) | Mouse (BALB/c) | M.tb H37Rv | Lungs: ~1.0 - 2.0 | [14][15] |

| Spleen: ~1.0 - 1.5 | [14] | |||

| Guinea Pig | M.tb Erdman | Lungs: ~1.5 - 2.5 | [13] | |

| Spleen: ~2.0 - 3.0 | [13] | |||

| rBCG (Ag85B overexpression) | Mouse (C57BL/6) | M.tb H37Rv | Lungs: ~2.0 - 2.5 | [2] |

| Guinea Pig | M.tb Erdman | Lungs: Additional ~0.5 vs. BCG | [6] | |

| Spleen: Additional ~1.0 vs. BCG | [6] | |||

| rBCG (Cytokine-secreting) | Mouse (BALB/c) | M.tb H37Rv | Lungs: Additional ~0.5 - 1.0 vs. BCG | [16] |

Table 2: Efficacy of BCG vs. rBCG in Bladder Cancer Models

| Strain | Animal Model | Tumor Model | Recurrence-Free Survival (%) | Reference |

| BCG (Wild-Type) | Rat (MNU-induced) | Orthotopic | 31.25% | [12] |

| Mouse (MB49) | Syngeneic | ~40% | [10] | |

| rBCG-disA-OE (STING agonist) | Rat (MNU-induced) | Orthotopic | 53.33% | [12] |